molecular formula C11H19NO2 B2682442 N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide CAS No. 2093658-73-0

N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide

Cat. No. B2682442
CAS RN: 2093658-73-0
M. Wt: 197.278
InChI Key: KKVUDKYCFPFXDZ-UHFFFAOYSA-N
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Description

N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide, commonly known as TMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMO is a versatile compound that can be synthesized using different methods and has a wide range of biochemical and physiological effects.

Scientific Research Applications

TMO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and polymer chemistry. In medicinal chemistry, TMO has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In material science, TMO has been used as a solvent and a stabilizer for metal nanoparticles. In polymer chemistry, TMO has been used as a monomer for the synthesis of polymeric materials with unique properties.

Mechanism of Action

The mechanism of action of TMO is not fully understood. However, it is believed that TMO exerts its effects by modulating the activity of various enzymes and receptors in the body. TMO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. TMO has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and Physiological Effects
TMO has a wide range of biochemical and physiological effects. In vitro studies have shown that TMO can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TMO has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response. In vivo studies have shown that TMO can reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of TMO is its versatility. TMO can be synthesized using different methods, and it has a wide range of applications in various fields. TMO is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of TMO is its potential toxicity. TMO has been shown to be toxic to certain cell lines at high concentrations, and its long-term effects on human health are not fully understood.

Future Directions

There are several future directions for the study of TMO. One area of research is the development of new drugs based on TMO. TMO has shown promising anti-inflammatory and analgesic effects, and further studies are needed to determine its potential as a new drug candidate. Another area of research is the synthesis of new polymeric materials based on TMO. TMO has unique properties that make it a potential candidate for the development of new materials with specific applications. Finally, further studies are needed to determine the long-term effects of TMO on human health and the environment.
Conclusion
TMO is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMO can be synthesized using different methods and has a wide range of biochemical and physiological effects. While further studies are needed to fully understand the mechanism of action and potential applications of TMO, it is clear that this compound has significant potential for the development of new drugs and materials.

Synthesis Methods

TMO can be synthesized using different methods, including the reaction of 3-hydroxy-2-butanone with 2,2,5,5-tetramethyl-1-oxa-3-azacyclopentene in the presence of a base. Another method involves the reaction of 3-bromo-2-butanone with 2,2,5,5-tetramethyl-1-oxa-3-azacyclopentene in the presence of a base. Both methods yield TMO with high purity and yield.

properties

IUPAC Name

N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-6-9(13)12-8-7-10(2,3)14-11(8,4)5/h6,8H,1,7H2,2-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVUDKYCFPFXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide

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